

Physicochemical Properties of α-Damascone Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

 α -Damascone, a ketone belonging to the rose ketone family, is a significant aroma compound prized for its complex fruity and floral scent profile. It is a key constituent in the fragrance and flavor industries and exists as a mixture of cis-(Z) and trans-(E) isomers, each contributing uniquely to its overall olfactory character. A thorough understanding of the physicochemical properties of these isomers is paramount for their effective application, analysis, and quality control in various formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of α -damascone isomers, detailed experimental protocols for their determination, and a workflow for their analysis.

Physicochemical Data of α-Damascone Isomers

The following tables summarize the key physicochemical properties of α -damascone and its isomers based on available data.

Table 1: General Physicochemical Properties of α -Damascone

Property	Value	Reference(s)
Molecular Formula	C13H20O	[1][2]
Molecular Weight	192.30 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[1][3]
Odor Profile	Fruity, floral, rosy with apple and blackcurrant notes	[3][4]

Table 2: Physicochemical Properties of $\alpha\text{-Damascone}$ Isomers

Property	(E)-α- Damascone (trans)	(Z)-α- Damascone (cis)	Mixture of Isomers	Reference(s)
Boiling Point	55 °C @ 0.133 Pa	52 °C @ 0.133 Pa	90-100 °C (mixture); 253- 255 °C / 267.13 °C @ 760 mmHg	[1][3]
Density	0.934 g/cm ³ (d ₄ ²⁰)	0.930 g/cm ³ (d ₄ ²⁰)	0.928 - 0.938 g/cm³ @ 25 °C	[1][3]
Refractive Index	1.4980 (n D ²⁰)	1.4957 (n D ²⁰)	1.4920 - 1.4990 @ 20 °C	[1][3]
Vapor Pressure	-	-	0.0083 mmHg @ 25 °C	[1]
Solubility	Soluble in ethanol and essential oils; Insoluble in water.	Soluble in ethanol and essential oils; Insoluble in water.	Soluble in alcohol and dipropylene glycol; Water solubility estimated at 10.31 mg/L @ 25 °C.	[3][5][6]
Flash Point	-	-	> 93.33 °C	[3][5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of α -damascone isomers are outlined below. These protocols are based on standard analytical techniques for volatile fragrance compounds.

Determination of Boiling Point

The boiling point of α -damascone isomers can be determined using a simple distillation method or the Thiele tube method for smaller sample volumes.

Simple Distillation Method:

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - Place a known volume of the α-damascone sample into the distillation flask along with boiling chips.
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - Begin heating the flask gently with the heating mantle.
 - Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Measurement of Density

The density of liquid α -damascone isomers can be accurately measured using a pycnometer or a digital densitometer.

Pycnometer Method:

- Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.
- Procedure:

- Clean and dry the pycnometer and weigh it accurately (m₁).
- Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).
- Empty and dry the pycnometer, then fill it with the α -damascone sample at the same temperature and weigh it (m₃).
- The density (ρ) of the sample is calculated using the formula: ρ _sample = ((m_3 m_1) / (m_2 m_1)) * ρ _water

Measurement of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of liquid samples like α -damascone.

Abbe Refractometer Method:

- Apparatus: Abbe refractometer, constant temperature water bath, light source.
- Procedure:
 - Calibrate the refractometer using a standard of known refractive index.
 - Ensure the prism surfaces are clean and dry.
 - \circ Apply a few drops of the α -damascone sample onto the lower prism.
 - Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath.
 - Adjust the light source and the refractometer controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
 - Read the refractive index value directly from the instrument's scale.

Determination of Solubility

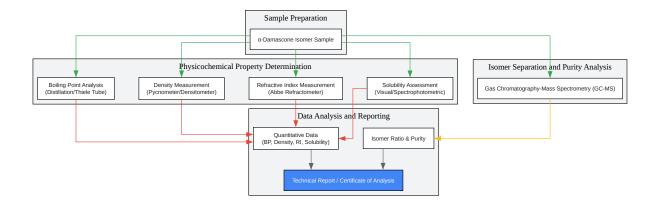
The solubility of α -damascone in various solvents can be determined by visual observation or spectrophotometric methods.

Visual Method (for qualitative assessment):

- Apparatus: Test tubes, vortex mixer, graduated pipettes.
- Procedure:
 - Add a measured volume of the solvent (e.g., ethanol, water) to a test tube.
 - \circ Incrementally add small, known volumes of α -damascone to the solvent.
 - After each addition, vortex the mixture thoroughly and observe for any cloudiness or phase separation.
 - The point at which the solution becomes saturated and further addition of α-damascone results in a persistent second phase indicates the limit of solubility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Purity Analysis

GC-MS is a powerful technique to separate and identify the cis- and trans- isomers of α -damascone and to determine the purity of the sample.


- Apparatus: Gas chromatograph coupled with a mass spectrometer, capillary column (e.g., a polar or highly polar column like DB-WAX).
- Procedure:
 - \circ Sample Preparation: Dilute the α -damascone sample in a suitable solvent (e.g., hexane or ethanol).
 - Injection: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC inlet.
 - Separation: The isomers are separated in the capillary column based on their different boiling points and interactions with the stationary phase. A temperature program is typically used to optimize the separation.
 - Detection and Identification: As the separated isomers elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass

spectra provide a unique fingerprint for each isomer, allowing for their identification by comparison with spectral libraries. The peak area in the chromatogram corresponds to the relative abundance of each isomer.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of α -damascone isomers.

Click to download full resolution via product page

Caption: Workflow for the physicochemical analysis of α -Damascone isomers.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dhymedical.com [dhymedical.com]
- 2. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 3. brainkart.com [brainkart.com]
- 4. Application of Automatic Density Meter in Flavor and Fragrance Industry [en1.nbchao.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- To cite this document: BenchChem. [Physicochemical Properties of α-Damascone Isomers: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235874#physicochemical-properties-of-damascone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com